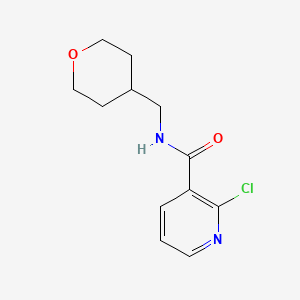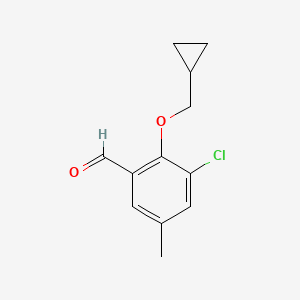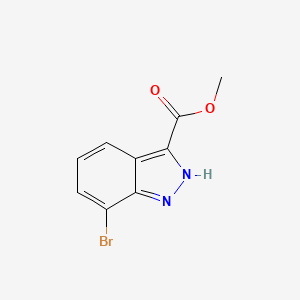![molecular formula C8H12ClN3O B1423975 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol CAS No. 1219982-95-2](/img/structure/B1423975.png)
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Übersicht
Beschreibung
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and an amino group attached to the 4th position, along with a butanol moiety.
Wirkmechanismus
Target of Action
The primary targets of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby exhibiting anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the inflammatory response. By inhibiting the expression and activities of vital inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation . The downstream effects include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, which typically initiate the inflammatory reaction .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, and a reduction in the recruitment of leukocytes (white blood cells) to the site of inflammation . These effects generally stimulate the healing process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol typically involves the following steps:
Formation of 6-Chloro-4-pyrimidinylamine: This is achieved by reacting 6-chloropyrimidinyl with an appropriate amine source under controlled conditions.
Introduction of the Butanol Group: The amine group is then reacted with butanol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to form butanoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed:
Butanoic Acid: Formed by the oxidation of the butanol group.
Amine Derivatives: Resulting from the reduction of the amine group.
Substituted Pyrimidines: Formed by the substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methoxypyrimidine
N-(6-Chloro-4-pyrimidinyl)-N,N-dipropylamine
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N-propylsulfamide
Eigenschaften
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJSEHTKRNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CC(=NC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



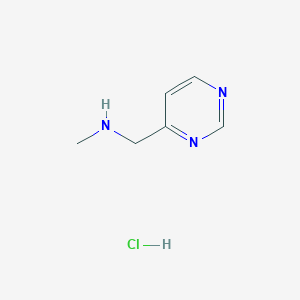
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)
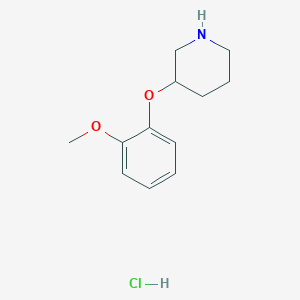
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
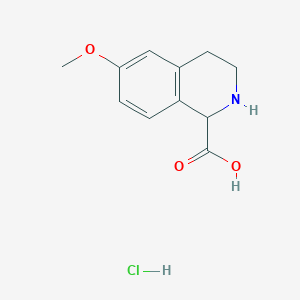
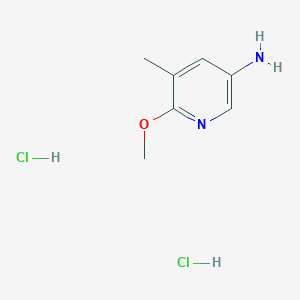
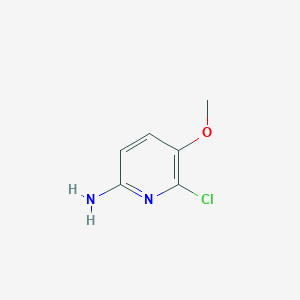
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)
